molecular formula C24H26N4O6 B2891062 7-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-3-(2-methoxyethyl)quinazoline-2,4(1H,3H)-dione CAS No. 892272-06-9

7-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-3-(2-methoxyethyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2891062
CAS RN: 892272-06-9
M. Wt: 466.494
InChI Key: HOUPESUDRYRIEV-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with a molecular formula of C24H24N2O7 . It contains a quinazoline-2,4-dione core, which is substituted with a piperazine ring that is further substituted with a 1,3-benzodioxol-5-ylmethyl group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple ring systems and functional groups. The benzodioxol group is a fused ring system containing a benzene ring and a 1,3-dioxolane ring. The piperazine ring is a six-membered ring containing two nitrogen atoms. The quinazoline-2,4-dione core is a bicyclic system containing two carbonyl groups .


Physical And Chemical Properties Analysis

The compound is a white solid with a molecular weight of 452.457 Da . It has a melting point of 98°C and a boiling point of 439.76°C (rough estimate). It has a density of 1.1183 (rough estimate) and a refractive index of 1.6000 (estimate). It is slightly soluble in chloroform, DMSO, and methanol .

Scientific Research Applications

Synthesis and Pharmacological Activities

The synthesis of novel heterocyclic compounds, including quinazolinone derivatives, has been a focal point of pharmaceutical research. These compounds exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The exploration into the synthesis of these derivatives aims to discover new therapeutic agents with potential applications in treating various diseases. For example, the study by Abu‐Hashem, Al-Hussain, and Zaki (2020) explores the synthesis of novel benzodifuranyl and quinazolinone derivatives, showcasing their potential as COX-2 inhibitors with significant anti-inflammatory and analgesic activities, comparable to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).

Anticancer Research

Quinazolinone derivatives have been extensively studied for their anticancer properties. The structural modification and synthesis of these compounds aim to enhance their cytotoxic activity against various cancer cell lines. A study by Poorirani et al. (2018) on the synthesis and cytotoxic evaluation of novel quinazolinone derivatives demonstrated potent anticancer activities against MCF-7 and HeLa cell lines, highlighting the compound's potential in cancer therapy (Poorirani et al., 2018).

Electrochemical Synthesis

Electrochemical methods offer a green and efficient approach to synthesizing heterocyclic compounds, including those containing quinazolinone structures. These methods facilitate the synthesis of compounds with potential pharmacological activities. For instance, the electrochemical synthesis based on the oxidation of related compounds in the presence of nucleophiles can lead to the formation of arylthiobenzazoles with potential applications in medicinal chemistry (Amani & Nematollahi, 2012).

Antiviral Agents

In the quest for new antiviral agents, compounds with quinazoline skeletons have shown promise. Their synthesis and biological evaluation against various viruses are crucial in the development of novel antiviral therapies. For example, some derivatives exhibit significant activity against influenza A virus, indicating their potential in treating viral infections (Wang et al., 2013).

properties

IUPAC Name

7-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]-3-(2-methoxyethyl)-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O6/c1-32-11-10-28-23(30)18-4-3-17(13-19(18)25-24(28)31)22(29)27-8-6-26(7-9-27)14-16-2-5-20-21(12-16)34-15-33-20/h2-5,12-13H,6-11,14-15H2,1H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOUPESUDRYRIEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]-3-(2-methoxyethyl)-1H-quinazoline-2,4-dione

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